molecular formula C18H16N2O2S B2927746 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 321998-19-0

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2927746
CAS No.: 321998-19-0
M. Wt: 324.4
InChI Key: FOFYYSFBFAHPQS-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a functionalized pyrazole derivative intended for research and development purposes. Pyrazole-based compounds are a significant class of heterocycles in medicinal and organic chemistry, with a wide spectrum of reported pharmacological activities. Scientific literature indicates that structurally similar pyrazole-4-carbaldehyde derivatives serve as key synthetic intermediates for the construction of more complex molecules, such as chalcone analogs and other N-heterocyclic systems with potential biological interest . The specific substitutions on the pyrazole core—a phenyl ring at the N1 position, a methyl group at the C3 position, and a (4-methoxyphenyl)sulfanyl group at the C5 position—define its unique electronic and steric properties, making it a valuable scaffold for probing novel chemical reactivity and structure-activity relationships (SAR) . Research Applications: This compound is primarily used as a versatile building block in organic synthesis. The aldehyde functional group at the 4-position is a highly reactive handle that allows for further derivatization through various condensation reactions, including the formation of imines (Schiff bases) or reduction to alcohols . Researchers can utilize this compound in the synthesis of libraries of potential drug-like molecules for screening against various biological targets. Its core structure is associated with diverse physiological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as observed in related aryloxy- and aryl-substituted pyrazole analogues . Note: The specific biological data, mechanism of action, and physicochemical properties for this exact compound require further experimental determination. The information presented is based on the general profile of the pyrazole-4-carbaldehyde chemical class. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-20-18(23-15-10-8-14(22-2)9-11-15)16(12-21)17(19-20)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYYSFBFAHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield high purity products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of specific kinases or other proteins involved in signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Sulfanyl vs. Phenoxy Groups
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): The phenoxy (O–) group at position 5 enhances antimicrobial and anti-inflammatory activities compared to sulfanyl derivatives .
  • 5-(4-Bromophenylsulfanyl)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime ():
    • The bromophenylsulfanyl group increases lipophilicity, improving membrane permeability. Conversion to oxime derivatives (e.g., via Schiff base formation) enhances stability and bioactivity .
Halogen vs. Methoxy Substituents
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
    • The 3-chlorophenylsulfanyl group and trifluoromethyl substituent at position 3 introduce electron-withdrawing effects, altering electronic distribution and binding affinity .
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ():
    • Chlorine at position 5 increases electrophilicity but reduces solubility compared to the methoxy group in the target compound .

Position 3 Substituents

  • 3-Methyl vs. 3-Phenyl Groups 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ():
  • The smaller methyl group at position 3 reduces steric hindrance, facilitating interactions with enzyme active sites .
    • 3-Phenyl Group in Target Compound :

Functional Group Modifications

  • Aldehyde vs. Oxime Derivatives Methyl 5-[(4-Chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate ():
  • Oxime formation at the aldehyde group improves metabolic stability and reduces toxicity .

Structural and Pharmacological Data Table

Compound Name Position 3 Substituent Position 5 Substituent Key Activities Structural Features (Mean Bond Lengths) Reference
5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Phenyl 4-Methoxyphenylsulfanyl Under investigation C–S: 1.78 Å; C–O (methoxy): 1.43 Å Target Compound
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Methyl 4-Chlorophenoxy Antimicrobial, Anti-inflammatory C–O: 1.36 Å; Cl–C: 1.74 Å
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Trifluoromethyl 3-Chlorophenylsulfanyl Not reported C–F: 1.33 Å; C–S: 1.79 Å
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Methyl Chlorine Analgesic (preclinical) Cl–C: 1.73 Å
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime Phenyl 4-Bromophenylsulfanyl (oxime) Enhanced stability, Anticancer (in vitro) C–N (oxime): 1.28 Å; Br–C: 1.89 Å

Key Research Findings

Bioactivity: Sulfanyl groups enhance thiol-mediated interactions in enzymes, while phenoxy groups improve hydrogen bonding .

Structural Robustness : Crystallographic studies using SHELXL () confirm that bulkier substituents (e.g., phenyl at position 3) introduce torsional strain but improve thermal stability .

Biological Activity

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
FormulaC₁₈H₁₆N₂O₂S
CAS Number321998-19-0
Melting Point94–98 °C
Hazard InformationIrritant

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, one method includes the use of potassium hydroxide in ethanol to generate an intermediate, which is then reacted with various electrophiles to yield the final product. Detailed methodologies can be found in the literature focusing on pyrazole derivatives and their modifications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol. The results indicated that the compound exhibited notable cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The proposed mechanism of action involves the inhibition of specific pathways critical for cancer cell proliferation and survival. The compound may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell death .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced cell viability in prostate cancer cells by inducing apoptosis through mitochondrial pathways .
  • Pharmacological Screening :
    • Another research effort focused on synthesizing a library of pyrazole derivatives, including this compound, which were screened for their pharmacological activities. The findings suggested that modifications to the pyrazole ring could enhance anticancer activity .
  • Toxicological Assessments :
    • Toxicity studies revealed that while the compound exhibited promising anticancer properties, it also possessed irritant characteristics, necessitating careful handling and further safety evaluations .

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